Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Catalog No.
S1483081
CAS No.
13148-05-5
M.F
C24H23O3P
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

CAS Number

13148-05-5

Product Name

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

IUPAC Name

ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate

Molecular Formula

C24H23O3P

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3

InChI Key

QYXSFVCJCUXGJH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

[3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane; 3-Oxo-4-(triphenylphosphoranylidene)butanoic Acid Ethyl Ester; 4-(Triphenylphosphoranylidene)acetoacetic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Here are some specific applications of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate in scientific research:

  • Wittig reaction

    This reaction utilizes Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate as a phosphorane ylide, which acts as a nucleophile to form carbon-carbon double bonds. The reaction is widely used to synthesize various alkenes, including complex molecules like natural products and pharmaceuticals [].

  • Horner-Wadsworth-Emmons (HWE) reaction

    Similar to the Wittig reaction, the HWE reaction also employs Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate as a phosphorane ylide. However, the HWE reaction offers advantages like milder reaction conditions and compatibility with a broader range of functional groups, making it a versatile tool for C-C bond formation in diverse organic molecules [].

  • Synthesis of α,β-unsaturated carbonyl compounds

    Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be used to access α,β-unsaturated carbonyl compounds, which are essential building blocks in organic synthesis. This is achieved through reactions like the Julia olefination and the Still-Gennari modification of the HWE reaction [, ].

  • Phosphorylation reactions

    Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can serve as a precursor for the synthesis of various organophosphorus compounds. These compounds find applications in diverse fields, including medicine, agriculture, and materials science [].

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is an organic compound with the molecular formula C24H23O3PC_{24}H_{23}O_{3}P and a molecular weight of approximately 390.41 g/mol. This compound features a triphenylphosphoranylidene group, which contributes to its unique reactivity and applications in organic synthesis. It is primarily utilized as a reactant in various

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate may be irritating to the skin and eyes. As with most organic compounds, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

, including:

  • Cyclocondensation Reactions: This compound can undergo cyclocondensation to form oxocyclohexenecarboxylates, which are important intermediates in organic synthesis .
  • Formation of Dioxobutylidene Compounds: It serves as a precursor for the preparation of γ-(Dioxobutylidene)butenolides, which are valuable in synthetic organic chemistry .

While specific biological activity data for Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is limited, compounds with similar structures often exhibit notable biological properties. These may include antimicrobial and anticancer activities, making them of interest in pharmaceutical research. Further studies are necessary to elucidate its potential biological effects.

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be synthesized through various methods, including:

  • Condensation Reactions: Typically synthesized via the reaction of ethyl acetoacetate with triphenylphosphine and an appropriate aldehyde or ketone under acidic or basic conditions.
  • Phosphorylation: The introduction of the triphenylphosphoranylidene moiety can be achieved through phosphorylation reactions involving triphenylphosphine derivatives .

Interaction studies involving Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate are essential for understanding its reactivity and potential applications. Preliminary studies suggest that it may interact with various nucleophiles due to the electrophilic nature of its carbonyl group. Further research is required to explore these interactions comprehensively.

Several compounds share structural similarities with Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl AcetoacetateC5H8O3C_5H_8O_3A simpler β-keto ester used widely in organic synthesis.
TriphenylphosphineC18H15PC_{18}H_{15}PA common reagent in organic synthesis, known for its ability to stabilize carbanions.
Dimethyl MalonateC5H8O4C_5H_8O_4A diester that serves as a precursor for various synthetic pathways, including the malonic ester synthesis.

Uniqueness: Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is distinguished by its combination of a triphenylphosphoranylidene group and an ester functionality, which allows it to participate in diverse chemical transformations not typically accessible to simpler compounds.

XLogP3

4

Wikipedia

Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate

Dates

Modify: 2023-09-14

Explore Compound Types